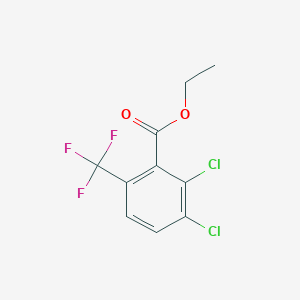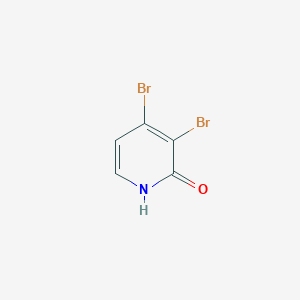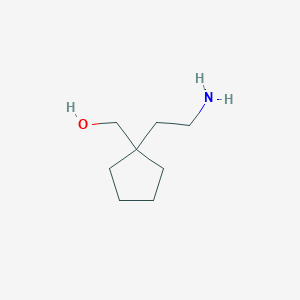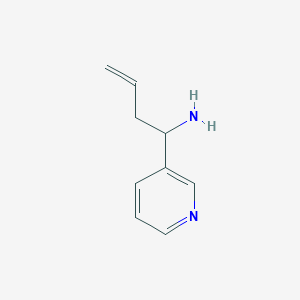
1-Bromo-3-ethoxy-5-isopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-ethoxy-5-isopropylbenzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethoxy group, and an isopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-3-ethoxy-5-isopropylbenzene can be synthesized through a multi-step process involving the bromination of 3-ethoxy-5-isopropylbenzene. The general synthetic route involves:
Bromination: The introduction of a bromine atom to the benzene ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Ethoxylation: The introduction of an ethoxy group (-OCH2CH3) to the benzene ring. This can be done using ethyl alcohol (ethanol) in the presence of a strong acid like sulfuric acid (H2SO4).
Isopropylation: The introduction of an isopropyl group (-CH(CH3)2) to the benzene ring. This can be achieved using isopropyl chloride (CH3CHClCH3) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination, ethoxylation, and isopropylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-ethoxy-5-isopropylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be replaced by other electrophiles in the presence of a catalyst.
Nucleophilic Substitution: The ethoxy group can be replaced by nucleophiles under basic conditions.
Oxidation: The isopropyl group can be oxidized to form a carboxylic acid group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) can be used for nitration reactions.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products
Nitration: 1-Nitro-3-ethoxy-5-isopropylbenzene
Hydrolysis: 3-Ethoxy-5-isopropylphenol
Oxidation: 3-Ethoxy-5-isopropylbenzoic acid
Applications De Recherche Scientifique
1-Bromo-3-ethoxy-5-isopropylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-ethoxy-5-isopropylbenzene involves its interaction with various molecular targets and pathways. The bromine atom and ethoxy group can participate in electrophilic and nucleophilic reactions, respectively, while the isopropyl group can undergo oxidation. These interactions can lead to the formation of reactive intermediates that can further react with other molecules.
Comparaison Avec Des Composés Similaires
1-Bromo-3-ethoxy-5-isopropylbenzene can be compared with other similar compounds such as:
1-Bromo-3-methoxy-5-isopropylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Bromo-3-ethoxy-5-methylbenzene: Similar structure but with a methyl group instead of an isopropyl group.
1-Chloro-3-ethoxy-5-isopropylbenzene: Similar structure but with a chlorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H15BrO |
|---|---|
Poids moléculaire |
243.14 g/mol |
Nom IUPAC |
1-bromo-3-ethoxy-5-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-4-13-11-6-9(8(2)3)5-10(12)7-11/h5-8H,4H2,1-3H3 |
Clé InChI |
IIRRWXMIXCTIGF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1)C(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N,N-Dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxamide](/img/structure/B14036946.png)


![7-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14036966.png)
![4-Chloroimidazo[5,1-F][1,2,4]triazine hcl](/img/structure/B14036972.png)
![1-(2-Isopropyl-3-pyridyl)-3,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14036983.png)
![Imidazo[1,2-a]pyridine-8-thiol](/img/structure/B14036991.png)



